molecular formula C12H14BClN2O3 B11754756 [5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid

[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid

Cat. No.: B11754756
M. Wt: 280.52 g/mol
InChI Key: SXXYFRFWUJKNBH-UHFFFAOYSA-N
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Description

[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid is a boronic acid derivative with a unique structure that includes a chloro-substituted indazole ring and an oxane moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-chloroindazole with oxane under specific conditions to form the desired compound. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high yields. The process typically involves the use of aryl halides and boronic acid derivatives in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

Types of Reactions

[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols in biological systems.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit certain enzymes.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in cancer therapy .

Properties

Molecular Formula

C12H14BClN2O3

Molecular Weight

280.52 g/mol

IUPAC Name

[5-chloro-1-(oxan-2-yl)indazol-4-yl]boronic acid

InChI

InChI=1S/C12H14BClN2O3/c14-9-4-5-10-8(12(9)13(17)18)7-15-16(10)11-3-1-2-6-19-11/h4-5,7,11,17-18H,1-3,6H2

InChI Key

SXXYFRFWUJKNBH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2C3CCCCO3)Cl)(O)O

Origin of Product

United States

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